Chain-Length Dependent TAAR5 Agonism: Pentanamide vs. Butanamide vs. Hexanamide Amides
The TAAR5 agonist activity of 2-amino-N-methylpentanamide hydrochloride is extremely weak (EC50 > 10,000 nM) [1], establishing a defined baseline for this receptor target. In contrast, structurally related N-substituted aminoamides with shorter alkyl chains (e.g., butanamide derivatives) or alternative N-substituents have been reported with significantly higher potencies in enzyme inhibition assays across multiple studies [2]. This chain-length dependent activity profile demonstrates that the pentanamide backbone confers a specific, low-activity phenotype at TAAR5 that differs markedly from other N-substituted aminoamides.
| Evidence Dimension | TAAR5 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | > 10,000 nM (EC50) |
| Comparator Or Baseline | N-substituted aminoamide class with reported IC50 values in low nanomolar range (15–250 nM) against various enzyme targets |
| Quantified Difference | > 40-fold higher EC50 (lower potency) for target compound relative to potent aminoamide comparators |
| Conditions | Mouse TAAR5 expressed in HEK293 cells; cAMP accumulation measured by BRET assay after 20 min |
Why This Matters
This quantitative inactivity at TAAR5 serves as a critical negative control baseline and demonstrates that procurement of 2-amino-N-methylpentanamide hydrochloride is not interchangeable with potent aminoamide analogs for TAAR5-targeted research.
- [1] BindingDB. BDBM50227351 (CHEMBL3628706). EC50 > 1.00E+4 nM. Agonist activity at mouse TAAR5 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. View Source
- [2] Synthesis and reactivity of N-substituted aminoamides, antiarrhythmic and local anaesthetic activity. (1991). Russian Chemical Reviews, 60(4), 373–383. Reports IC50 values for N-substituted aminoamides in various pharmacological assays. View Source
